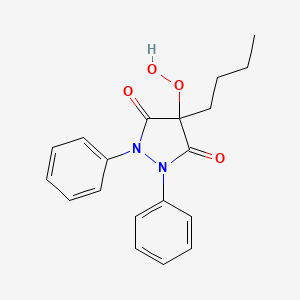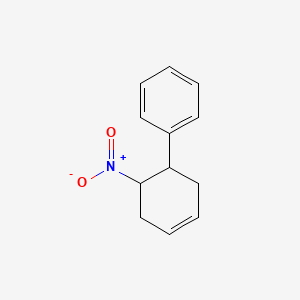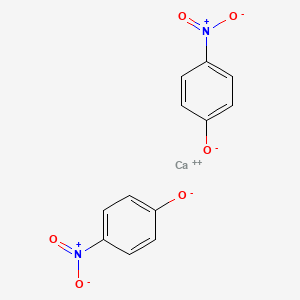
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group, two chloromethyl groups, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene typically involves the chloromethylation of 5-tert-butyl-2-methylbenzene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include amines, ethers, or thioethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted derivatives.
Scientific Research Applications
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to study the effects of chloromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene involves the interaction of its functional groups with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, influencing its interactions with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-1,3-bis(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
2-bromo-5-tert-butyl-1,3-dimethylbenzene: Contains a bromine atom and two methyl groups.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group.
Uniqueness
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene is unique due to the presence of two chloromethyl groups, which provide distinct reactivity compared to similar compounds with different substituents. This unique structure allows for specific applications in synthesis and research that are not possible with other compounds.
Properties
CAS No. |
35322-87-3 |
|---|---|
Molecular Formula |
C13H18Cl2 |
Molecular Weight |
245.18 g/mol |
IUPAC Name |
5-tert-butyl-1,3-bis(chloromethyl)-2-methylbenzene |
InChI |
InChI=1S/C13H18Cl2/c1-9-10(7-14)5-12(13(2,3)4)6-11(9)8-15/h5-6H,7-8H2,1-4H3 |
InChI Key |
GLSKBMMFIQKAQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1CCl)C(C)(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


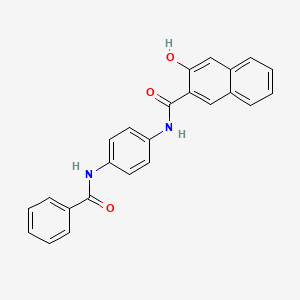
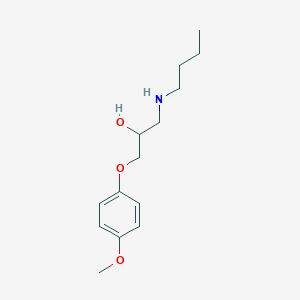

![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)
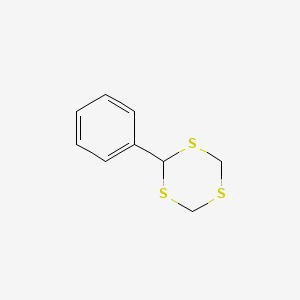
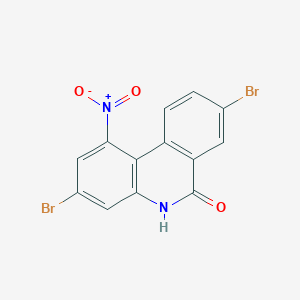
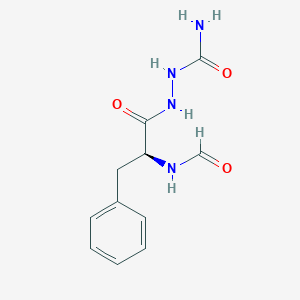
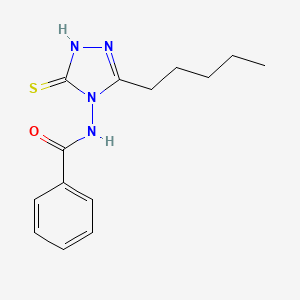
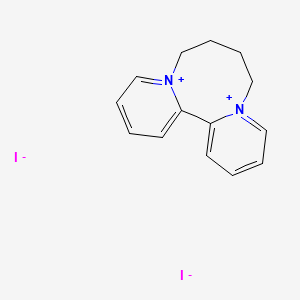
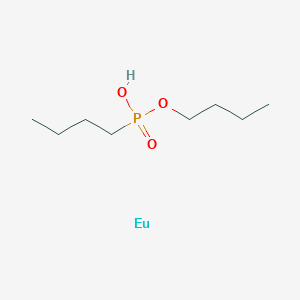
![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
